molecular formula C10H7ClN2O2 B3345544 Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- CAS No. 106153-67-7

Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-

Cat. No.: B3345544
CAS No.: 106153-67-7
M. Wt: 222.63 g/mol
InChI Key: IMJNLNABPWVSPG-UHFFFAOYSA-N
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Description

Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- is a chemical compound with the molecular formula C10H7ClN2O It is known for its unique structure, which includes a phenol group and a pyridazine ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- typically involves the reaction of 2-chloropyridazine with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridazine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-pyrazinyl)phenol
  • 4-Chloro-2-[(dimethylamino)methyl]phenol
  • 4-(4-Chloro-3-methylphenoxy)phenol

Uniqueness

Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- is unique due to its specific substitution pattern and the presence of both a phenol group and a chlorinated pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)oxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-5-6-10(13-12-9)15-8-4-2-1-3-7(8)14/h1-6,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJNLNABPWVSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439623
Record name Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106153-67-7
Record name Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14.9 g of 3,6-dichloropyridazine and 14.3 g of catechol are dissolved in 40 ml of dimethyl sulfoxide, followed by addition of 15.2 g of anhydrous potassium carbonate. The mixture is heated gradually, and stirred at 80° to 90° C. for 2 hours. The reaction mixture, after cooling down, is poured into 300 ml of a 10% aqueous solution of sodium hydroxide. The resulting insoluble precipitates are filtered off and the filtrate is neutralized with concentrated hydrochloric acid. After the resulting crystals are filtrated, followed by drying to yield 13.4 g of title compound. When this product is subjected to treatment with activated charcoal and recrystallized from acetone, to yield colorless crystals of the title compound melting at 146.5°-148° C.
Quantity
14.9 g
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reactant
Reaction Step One
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14.3 g
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reactant
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40 mL
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solvent
Reaction Step One
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15.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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